molecular formula C20H12Cl2N2OS B2678759 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide CAS No. 303147-34-4

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide

Cat. No.: B2678759
CAS No.: 303147-34-4
M. Wt: 399.29
InChI Key: GVFIMJBKHDAUOF-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, sulfanyl, and cyanophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted benzenecarboxamides and sulfanyl derivatives. Examples include:

Uniqueness

What sets 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-6-8-15(9-7-14)26-19-10-5-13(12-23)11-18(19)24-20(25)16-3-1-2-4-17(16)22/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFIMJBKHDAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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